ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
Ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenols, ethyl acetoacetate, and piperidine derivatives. The key steps may involve:
Condensation Reactions: Formation of the chromene core through condensation of substituted phenols with ethyl acetoacetate.
Substitution Reactions: Introduction of the piperidine moiety via nucleophilic substitution.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups through selective functional group transformations.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise control of reaction temperatures to favor desired products.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar chromene derivatives with diverse biological activities.
Flavonoids: Naturally occurring compounds with a similar core structure.
Benzopyrans: Compounds with a similar chromene backbone.
Uniqueness
Ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4-oxo-4H-chromene-2-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chromene derivatives.
Properties
IUPAC Name |
ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c1-4-32-26(30)25-22(17-8-10-18(31-3)11-9-17)23(29)19-12-13-21(28)20(24(19)33-25)15-27-14-6-5-7-16(27)2/h8-13,16,28H,4-7,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFMAVKIDAQEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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